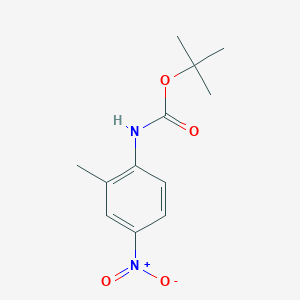

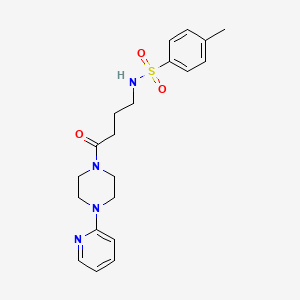

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

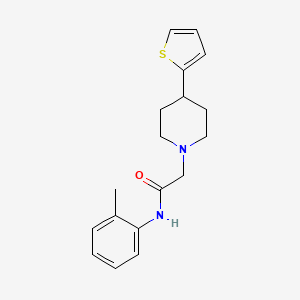

“7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .

Synthesis Analysis

The synthesis of coumarin derivatives, including “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one”, has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis

The molecular structure of “7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one” is a simple coumarin since structural substitution occurs only in the benzene ring using two hydroxyl radicals .Scientific Research Applications

Cancer Research and Therapeutics

Background: Prostate cancer (CaP) remains a significant health challenge, with high mortality rates due to resistance to existing therapies. Novel therapeutic strategies are urgently needed to improve patient outcomes.

Role of 7,8-Dihydroxyflavone:- Inhibition of Castration-Resistant Tumor Growth : Recent studies have identified 7,8-dihydroxyflavone as a potent inhibitor of castration-resistant tumor growth. It disrupts CTBP1-AS-mediated p53 action, making it a promising candidate for targeted therapies .

Synthesis of Coumarin Derivatives

Background: Coumarins are versatile compounds with diverse biological activities. Researchers continually seek efficient methods for their synthesis.

Role of 7,8-Dihydroxyflavone:- Effective Synthesis of 7-Hydroxy-4-Substituted Coumarins : Based on the Pechmann coumarin synthesis method, 7,8-dihydroxyflavone derivatives can be synthesized more efficiently. This approach saves time and cost, making it valuable for industrial production .

Neuroprotection and Cognitive Enhancement

Background: Neurodegenerative diseases and cognitive decline are major health concerns. Compounds with neuroprotective properties are of great interest.

Role of 7,8-Dihydroxyflavone:- TrkB Agonist : 7,8-dihydroxyflavone acts as a selective agonist for the TrkB receptor, a key player in neuronal survival and plasticity. It enhances synaptic plasticity, memory formation, and neuroprotection .

Antioxidant and Anti-Inflammatory Effects

Background: Oxidative stress and inflammation contribute to various diseases. Natural compounds with antioxidant and anti-inflammatory properties are sought after.

Role of 7,8-Dihydroxyflavone:- Anti-Inflammatory Action : It modulates inflammatory pathways, potentially mitigating chronic inflammation .

Bone Health and Osteogenesis

Background: Maintaining bone health and promoting osteogenesis are critical for preventing osteoporosis and fractures.

Role of 7,8-Dihydroxyflavone:- Stimulates Osteoblast Differentiation : 7,8-dihydroxyflavone promotes osteoblast differentiation and bone mineralization. It may have implications for bone regeneration and fracture healing .

Mechanism of Action

Target of Action

The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .

Mode of Action

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .

Biochemical Pathways

The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .

Pharmacokinetics

The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .

Result of Action

The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .

Action Environment

The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .

properties

IUPAC Name |

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHBLKPFCNMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)

![N-benzyl-4-(isopropylsulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2359938.png)

![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)